

An In-depth Technical Guide to Amino-PEG2-C2-acid: Properties and Applications

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid, systematically named 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration allows for the covalent linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2]}

The polyethylene glycol (PEG) chain is a critical component, imparting increased hydrophilicity to the linker and the resulting conjugate. This enhanced water solubility can mitigate aggregation, improve pharmacokinetic profiles, and reduce non-specific binding.^[3] The defined, short length of the PEG2 spacer provides a precise and rigid connection between conjugated molecules, which is often crucial for maintaining the biological activity of the parent molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of **Amino-PEG2-C2-acid**, detailed experimental protocols for its use, and a discussion of its role in advanced therapeutic modalities.

Physical and Chemical Characteristics

The fundamental properties of **Amino-PEG2-C2-acid** are summarized below. These characteristics are essential for its handling, reaction setup, and the purification of its conjugates.

Property	Value	Reference(s)
Chemical Name	3-[2-(2-aminoethoxy)ethoxy]propanoic acid	[4]
Synonyms	NH ₂ -PEG ₂ -COOH, Amine-PEG ₂ -acid, H ₂ N-PEG ₂ -CH ₂ CH ₂ COOH	[4][5]
CAS Number	791028-27-8	[5]
Molecular Formula	C ₇ H ₁₅ NO ₄	[4][5]
Molecular Weight	177.20 g/mol	[4][6]
Appearance	White to off-white solid	[6][7]
Purity	Typically ≥95%	[5]
Solubility	Soluble in water, DMSO, DMF, and Methanol	[6][7]
Storage Conditions	Store at -20°C for long-term stability. Can be stored at 4°C for short periods. Keep desiccated.	[5]

Spectroscopic Data

While specific, experimentally-derived spectra for **Amino-PEG2-C2-acid** are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons and the propanoic acid moiety. The protons of the ethylene glycol units would appear as multiplets in the range of 3.5-3.8 ppm. The methylene protons adjacent to the amine and the carboxylic acid would have distinct chemical shifts. For instance, the CH_2 group adjacent to the carboxylic acid would likely appear as a triplet around 2.5 ppm, and the CH_2 group adjacent to the amine would be a triplet around 2.9-3.1 ppm.[8]

^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the ethylene glycol units would resonate in the 60-70 ppm range. The carbons adjacent to the amine and the ether linkages would have characteristic chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum of **Amino-PEG2-C2-acid** would exhibit characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$. A strong, sharp C=O stretch for the carboxylic acid carbonyl group would be prominent around $1700\text{-}1730\text{ cm}^{-1}$. The N-H stretching of the primary amine would appear as a medium intensity band in the $3300\text{-}3500\text{ cm}^{-1}$ region. The C-O-C ether linkages of the PEG spacer would show strong C-O stretching bands in the $1050\text{-}1150\text{ cm}^{-1}$ range.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. For electrospray ionization (ESI) in positive mode, the $[\text{M}+\text{H}]^+$ ion would be observed at an m/z of approximately 178.21. In negative mode ESI, the $[\text{M}-\text{H}]^-$ ion would be detected at an m/z of approximately 176.19.

Experimental Protocols

Amino-PEG2-C2-acid is a versatile linker for conjugating a molecule with a primary amine to a molecule with a carboxylic acid, or vice versa. The most common application involves the activation of its carboxylic acid group to react with a primary amine on a biomolecule (e.g., lysine residues on an antibody).

General Protocol for Amide Coupling to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of **Amino-PEG2-C2-acid** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using EDC/NHS chemistry.

Materials:

- **Amino-PEG2-C2-acid**
- Amine-containing molecule of interest
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Amino-PEG2-C2-acid** in anhydrous DMF or DMSO (e.g., 10-50 mM).
 - Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS for proteins).
 - Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use.

- Activation of Carboxylic Acid:
 - In a reaction vial, dissolve **Amino-PEG2-C2-acid** in Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for organic reactions).
 - Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) over the **Amino-PEG2-C2-acid**.
 - Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
- Conjugation Reaction:
 - Add the amine-containing molecule to the activated **Amino-PEG2-C2-acid** solution. A molar excess of the activated linker is typically used to drive the reaction to completion, with the ratio depending on the desired degree of labeling.
 - If the activation was performed in an organic solvent, the solvent may need to be removed under vacuum and the activated linker redissolved in a buffer compatible with the amine-containing molecule. For proteins, the pH of the reaction mixture should be adjusted to 7.2-8.0 with the Coupling Buffer.
 - Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted linker and byproducts.
 - For protein conjugates, purification can be achieved by dialysis against PBS, or by size-exclusion chromatography (e.g., using a Sephadex G-25 column).[\[1\]](#)

- For smaller molecule conjugates, purification is typically performed using preparative reverse-phase HPLC.[13]
- Characterization:
 - Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight, SDS-PAGE to assess protein conjugation, and UV-Vis spectroscopy to determine the degree of labeling if a chromophore is involved.

Applications in Drug Development

Amino-PEG2-C2-acid is a key component in the development of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

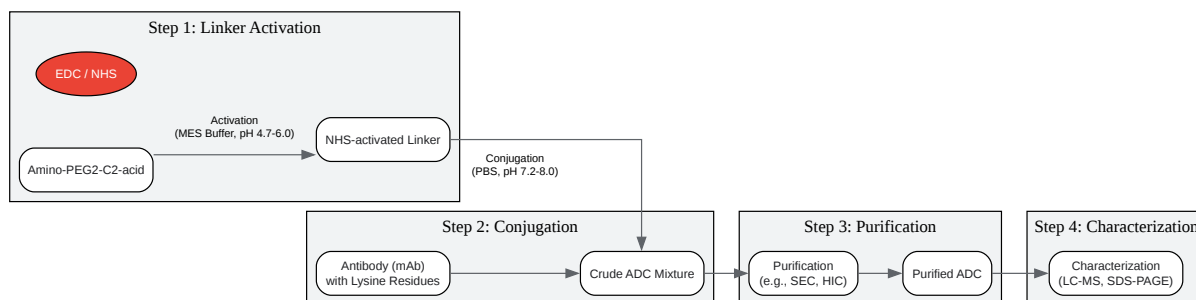
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[14] The properties of the linker are critical for the stability and efficacy of the ADC. **Amino-PEG2-C2-acid** can be used to attach the payload to the antibody, often through lysine residues. The hydrophilic PEG spacer can help to maintain the solubility and stability of the ADC, especially with hydrophobic payloads, potentially leading to improved pharmacokinetics and a wider therapeutic window.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[15][16] The linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The length, rigidity, and hydrophilicity of the linker, such as that provided by **Amino-PEG2-C2-acid**, must be optimized to achieve efficient protein degradation.[18] The hydrophilic nature of the PEG component can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[16]

Visualizations

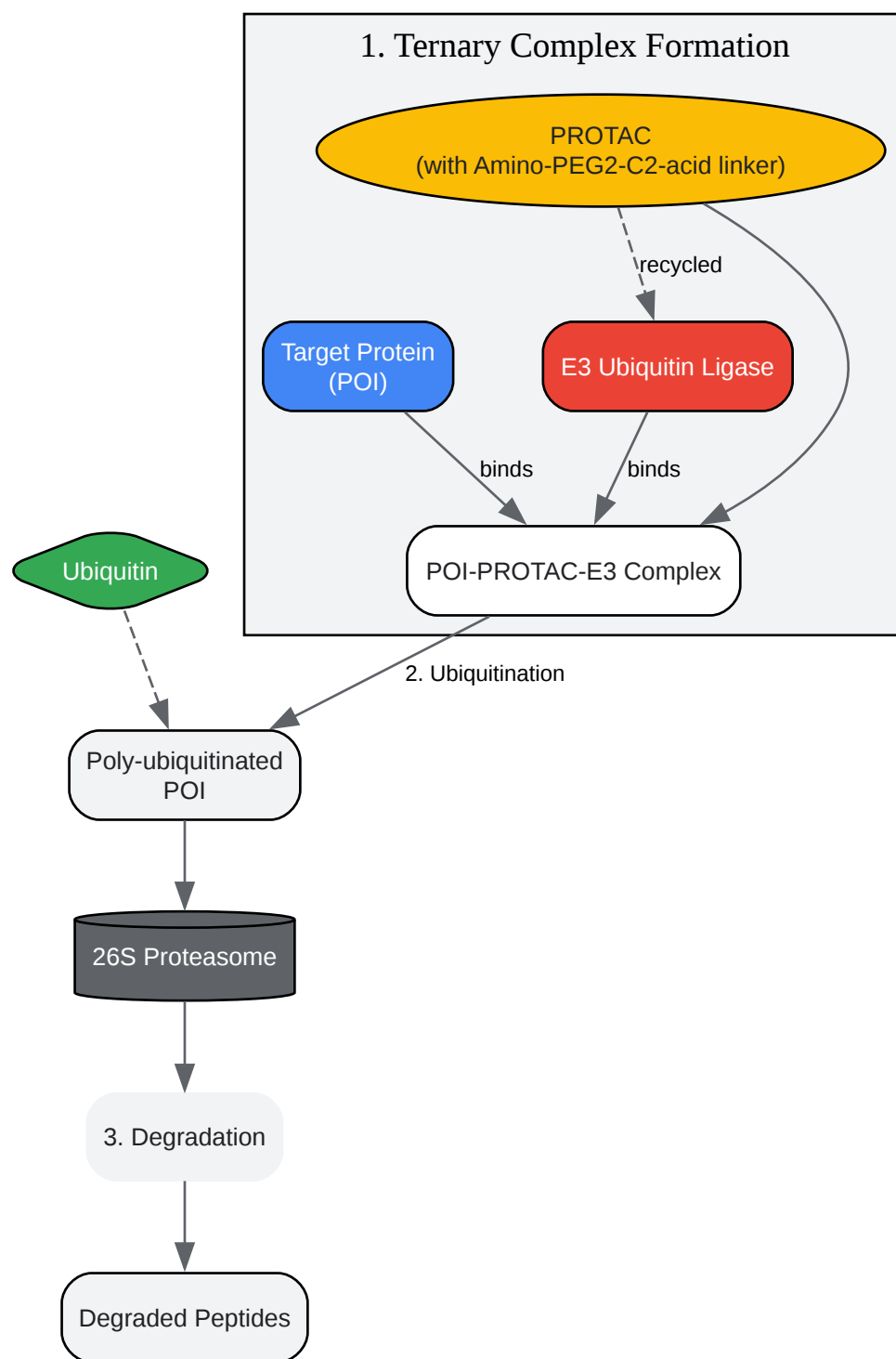
Experimental Workflow for ADC Synthesis



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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of PROTAC-Mediated Protein Degradation



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